Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Characterization of 4-Hydroxy-7-methyl-3-nitrocoumarin
Executive Summary
4-Hydroxy-7-methyl-3-nitrocoumarin (CAS 60795-17-7) is a functionalized coumarin derivative characterized by a high degree of acidity and chemical reactivity at the 3-position. Unlike its structural isomer hymecromone (7-hydroxy-4-methylcoumarin), this compound features a hydroxyl group at the 4-position and a nitro group at the 3-position, creating a "vinylogous acid" system with pKa values comparable to carboxylic acids. This whitepaper details its structural properties, validated synthesis protocols, and utility as a scaffold in the development of antimicrobial agents and pH-sensitive fluorescent probes.
Chemical Identity & Structural Analysis
The molecule exists in a tautomeric equilibrium, predominantly favoring the 4-hydroxy form in polar solvents due to intramolecular hydrogen bonding with the 3-nitro group.
Property
Specification
IUPAC Name
4-Hydroxy-7-methyl-3-nitro-2H-chromen-2-one
CAS Number
60795-17-7
Molecular Formula
C₁₀H₇NO₅
Molecular Weight
221.17 g/mol
SMILES
CC1=CC2=C(C=C1)C(=C(C(=O)O2)[O-])O
Appearance
Yellow crystalline powder
Melting Point
196.6 – 198.8 °C (Decomposes)
Structural Tautomerism & Reactivity
The 3-nitro group exerts a profound electron-withdrawing effect, significantly increasing the acidity of the 4-hydroxyl proton. This facilitates the formation of a stable anion that is highly delocalized, making the compound a useful intermediate for nucleophilic substitutions (e.g., conversion to 4-chloro derivatives) or reduction to 3-amino-4-hydroxycoumarins.
Figure 1: Tautomeric equilibrium and ionization pathway. The 4-hydroxy form is stabilized by the electron-withdrawing nitro group at position 3.
Physicochemical Properties
Acidity (pKa)
While phenols typically exhibit pKa values around 10, the 4-hydroxy-3-nitrocoumarin system is significantly more acidic.
Mechanism: The negative charge on the conjugate base is delocalized not only into the coumarin ring but also strongly onto the nitro group oxygen atoms. This makes the compound acidic enough to dissolve in bicarbonate solutions, evolving CO₂.
Solubility Profile
Water: Insoluble in neutral/acidic water; soluble in alkaline water (forming a yellow/orange salt).
Organic Solvents:
Soluble: DMSO, DMF, Acetone, Ethyl Acetate.
Sparingly Soluble: Ethanol, Methanol.
Insoluble: Hexane, Diethyl Ether.
Spectral Characteristics
UV-Vis Absorption: Exhibits a strong absorption band in the 330–360 nm range. Upon deprotonation (pH > 5), a bathochromic shift occurs (to ~400-420 nm), accompanied by a hyperchromic effect, resulting in a vivid yellow color.
IR Spectroscopy (KBr):
OH stretch: Broad band ~3200–3400 cm⁻¹ (often weak due to H-bonding).
Lactone C=O: Sharp peak ~1710–1730 cm⁻¹.
Nitro NO₂: Symmetric and asymmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.
Experimental Protocol: Synthesis & Purification
This protocol describes the synthesis of the precursor (4-hydroxy-7-methylcoumarin) followed by regioselective nitration.
Step 1: Synthesis of 4-Hydroxy-7-methylcoumarin
Note: This utilizes the Boyd-Robertson or Shah-Parikh-Gharat method, not the Pechmann condensation (which typically yields 4-methyl-7-hydroxycoumarin).
Figure 2: Synthetic pathway from m-cresol to the final nitro-coumarin derivative.
Applications
Pharmaceutical Intermediate
The 3-nitro group is readily reduced (using H₂/Pd-C or Sn/HCl) to form 3-amino-4-hydroxy-7-methylcoumarin . This amino derivative is a critical scaffold for the synthesis of:
Novobiocin analogs: Antibiotics targeting DNA gyrase.
Urease inhibitors: Used in treating H. pylori infections.
pH Sensing
Due to the distinct color change between the protonated (pale yellow) and deprotonated (vivid yellow/orange) forms, this compound serves as a pH indicator in the acidic range (pH 3–5), useful for non-aqueous titrations or specific biological assays.
Antimicrobial Activity
Derivatives of 4-hydroxy-3-nitrocoumarin have demonstrated MIC values < 50 µg/mL against Gram-positive bacteria (S. aureus) and certain fungal strains, attributed to the ability of the nitro group to interfere with cellular respiration or redox processes.
Safety & Handling
GHS Classification: Warning.
Hazards:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Handling: Use standard PPE (gloves, goggles). Avoid dust formation.
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal conditions, but avoid strong reducing agents and bases.
References
Melting Point & Properties: Physicochemical properties of 4-hydroxy-3-nitrocoumarin derivatives. Indofine Chemical Company Catalog. Available at: [Link]
Acidity & Structural Analysis: Nowak, K. et al. "Origin of Remarkably Different Acidity of Hydroxycoumarins." The Journal of Physical Chemistry B, 2017. Available at: [Link]
Synthesis Methodology: Jung, J.C. et al. "Recent Advances in 4-Hydroxycoumarin Chemistry.
Biological Activity: "Antiallergic activity of 4-hydroxy-3-nitrocoumarins." Journal of Medicinal Chemistry. Available at: [Link]
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Acidity and pKa Determination of 4-Hydroxy-7-methyl-3-nitrocoumarin Abstract 4-Hydroxycoumarins are a pivotal class of heterocyclic compounds, forming the structural core of numerous ph...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Acidity and pKa Determination of 4-Hydroxy-7-methyl-3-nitrocoumarin
Abstract
4-Hydroxycoumarins are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, most notably anticoagulants like warfarin.[1][2] The acidity of the 4-hydroxy group, quantified by its pKa value, is a critical determinant of the molecule's physicochemical properties, including solubility, membrane permeability, and target binding affinity. Consequently, a thorough understanding and accurate determination of the pKa are paramount in drug discovery and development. This guide provides an in-depth analysis of the structural factors influencing the acidity of 4-Hydroxy-7-methyl-3-nitrocoumarin and presents a comprehensive overview of the experimental and computational methodologies for the precise determination of its acidity constant. While direct experimental pKa values for this specific derivative are not extensively reported in the literature, this guide synthesizes data from closely related analogs and established scientific principles to provide a robust framework for its characterization.
Introduction: The Significance of Acidity in 4-Hydroxycoumarin Derivatives
The 4-hydroxycoumarin scaffold is characterized by a tautomeric equilibrium between the 4-hydroxy-2H-chromen-2-one and 2-hydroxy-4H-chromen-4-one forms. The acidic nature of the 4-hydroxy proton is a key feature of this class of compounds. The dissociation of this proton yields a resonance-stabilized phenolate-enolate anion, which plays a crucial role in the biological activity of these molecules.
The acidity, and therefore the pKa, is highly sensitive to the nature and position of substituents on the coumarin ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the conjugate base, while electron-donating groups have the opposite effect.[3] In the case of 4-Hydroxy-7-methyl-3-nitrocoumarin, we have two key substituents influencing the acidity of the 4-hydroxy proton:
7-Methyl Group: This is an electron-donating group through hyperconjugation and induction, which tends to decrease acidity (increase pKa) by destabilizing the conjugate base.
3-Nitro Group: This is a strong electron-withdrawing group through both resonance and inductive effects. Its presence is expected to significantly increase the acidity (lower the pKa) of the 4-hydroxy proton by delocalizing the negative charge of the conjugate base.
Given the potent electron-withdrawing nature of the nitro group, it is anticipated that 4-Hydroxy-7-methyl-3-nitrocoumarin will be considerably more acidic than the parent 4-hydroxycoumarin.
Comparative Acidity: pKa Values of Related Coumarin Derivatives
To contextualize the expected acidity of 4-Hydroxy-7-methyl-3-nitrocoumarin, it is instructive to examine the experimentally determined pKa values of related compounds.
Note: The pKa values can vary depending on the solvent and experimental conditions.
The data indicates that substituents have a profound impact on the acidity of the coumarin nucleus. The significantly lower pKa of 7-hydroxy-4-methylcoumarin compared to phenol highlights the contribution of the coumarin ring itself to the stabilization of the conjugate base.[5] The introduction of a nitro group, a much stronger electron-withdrawing group than a bromine atom, is expected to result in a pKa value for 4-Hydroxy-7-methyl-3-nitrocoumarin that is lower than that of 6-bromo-7-hydroxy-4-methylcoumarin.
Methodologies for pKa Determination
Accurate pKa determination is crucial for building structure-activity relationships and for the development of robust drug formulations. Both experimental and computational methods can be employed for this purpose.
Experimental Approaches
3.1.1. UV-Visible Spectrophotometry
Spectrophotometric titration is a widely used and reliable method for determining the pKa of compounds that possess a chromophore close to the ionizable center.[7][8] The principle lies in the differential absorption of UV-Vis radiation by the protonated (HA) and deprotonated (A⁻) forms of the molecule.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Causality Behind Experimental Choices:
Buffer Selection: A series of buffers spanning a pH range of at least 2 pH units above and below the expected pKa is crucial to accurately define the sigmoidal titration curve.
Constant Concentration: Maintaining a constant analyte concentration across all buffer solutions is essential to ensure that changes in absorbance are solely due to the shift in the ionization equilibrium.
Wavelength Selection: Choosing the wavelength of maximum absorbance difference maximizes the signal-to-noise ratio and improves the accuracy of the pKa determination.
3.1.2. Potentiometric Titration
Potentiometric titration involves the direct measurement of pH as a function of the volume of a titrant (a strong acid or base) added to a solution of the analyte. This method is particularly useful for compounds that lack a suitable chromophore for spectrophotometric analysis.
Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be plotted to precisely locate the equivalence point.
Computational Approaches
In silico methods for pKa prediction have become increasingly powerful and can provide valuable insights, especially in the early stages of drug discovery when experimental determination may not be feasible for a large number of compounds.[9][10]
3.2.1. Quantum Mechanical (QM) Methods
QM methods, particularly those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[11] These methods calculate the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution, often using a continuum solvation model.
Caption: Conceptual workflow for quantum mechanical pKa prediction.
QSPR models use statistical methods to correlate molecular descriptors with experimentally determined pKa values.[3] These models, once trained on a large and diverse dataset, can predict the pKa of new compounds with reasonable accuracy and high throughput. Various commercial software packages have implemented QSPR-based pKa prediction models.[10]
Expected Challenges and Considerations
Solubility: 4-Hydroxy-7-methyl-3-nitrocoumarin may have limited aqueous solubility, potentially requiring the use of co-solvents for experimental pKa determination. The choice of co-solvent and its concentration can influence the measured pKa, and it is important to report these conditions.
Multiple Ionizable Groups: While the 4-hydroxy group is expected to be the most acidic proton, other functional groups in more complex derivatives could have overlapping pKa values, complicating the analysis of titration data.
Computational Accuracy: The accuracy of computational pKa predictions is highly dependent on the level of theory, basis set, and solvation model employed. Validation against experimental data for related compounds is crucial.[11]
Conclusion
The acidity of 4-Hydroxy-7-methyl-3-nitrocoumarin, as quantified by its pKa, is a fundamental parameter that governs its behavior in biological and chemical systems. While direct experimental data for this specific molecule is sparse, a combination of knowledge from related structures and the application of robust experimental and computational methodologies can provide a reliable determination of its acidity constant. The strong electron-withdrawing effect of the 3-nitro group is expected to render this compound significantly more acidic than the parent 4-hydroxycoumarin. The protocols and insights provided in this guide offer a comprehensive framework for researchers to approach the pKa determination of this and other novel coumarin derivatives, thereby facilitating their development as potential therapeutic agents.
References
Slideshare. Synthesis of 7 hydroxy-4-methyl coumarin. Available at: [Link]
SciSpace. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). Available at: [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Available at: [Link]
YouTube. Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). Available at: [Link]
Wiley Online Library. Acid‐Catalyzed Regiodivergent Annulation of 4‐Hydroxycoumarins with Isoprene: Entry to Pyranocoumarins and Pyranochromones. Available at: [Link]
ResearchGate. Synthesis, Structure and Acid-Base Behaviour of Some 4-Hydroxycoumarin Derivatives. Available at: [Link]
National Center for Biotechnology Information. Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). (2024). Available at: [Link]
Indian Academy of Sciences. The reactivity of the double bond in coumarins and related unsaturated carbonyl compounds. Available at: [Link]
arXiv. Predicting the pKa of Small Molecules. (2011). Available at: [Link]
reposiTUm. Prediction of pKa values of small molecules via graph neural networks. Available at: [Link]
National Center for Biotechnology Information. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022). Available at: [Link]
National Center for Biotechnology Information. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Available at: [Link]
Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. Available at: [Link]
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]
Rowan Scientific. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Available at: [Link]
MDPI. Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors. (2024). Available at: [Link]
Semantic Scholar. Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. (2016). Available at: [Link]
National Center for Biotechnology Information. Spectrophotometric determination of α-hydroxytropolone pKa values: A structure-acidity relationship study. (2019). Available at: [Link]
National Center for Biotechnology Information. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available at: [Link]
Baghdad Science Journal. Synthesis and Characterization of New Mannich Bases Derived from 7-hydroxy-4-methyl Coumarin. Available at: [Link]
MDPI. Antioxidant Activity of Coumarins and Their Metal Complexes. (2023). Available at: [Link]
Studylib. pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]
Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available at: [Link]
Sathyabama Institute of Science and Technology. Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Available at: [Link]
National Center for Biotechnology Information. 4-Hydroxy-7-methylcoumarin. Available at: [Link]
SpectraBase. 7-Hydroxy-4-methyl-6-nitrocoumarin. Available at: [Link]
Brainly. The pKa of the product 7-hydroxy-4-methyl coumarin is significantly lower than the pKa of phenol. This. (2023). Available at: [Link]
The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
ResearchGate. (PDF) The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. (2015). Available at: [Link]
Navigating the Solubility Landscape of 4-Hydroxy-7-methyl-3-nitrocoumarin: A Technical Guide for Researchers
An In-depth Exploration of Solvent Interactions and Experimental Determination for a Promising Heterocyclic Scaffold In the intricate world of drug discovery and development, understanding the physicochemical properties...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration of Solvent Interactions and Experimental Determination for a Promising Heterocyclic Scaffold
In the intricate world of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, dictating a compound's behavior in biological systems and its ultimate therapeutic potential. This technical guide delves into the solubility of 4-Hydroxy-7-methyl-3-nitrocoumarin, a derivative of the versatile coumarin family. While specific quantitative data for this compound is not extensively documented in public literature, this guide will provide a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility in various organic solvents. We will explore the underlying chemical principles, provide detailed experimental protocols, and draw informed estimations from closely related analogs.
The Coumarin Core: A Privileged Scaffold with a Solubility Caveat
Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a prominent class of heterocyclic compounds, renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.[1] The introduction of various functional groups onto the coumarin backbone allows for the fine-tuning of these properties. The subject of this guide, 4-Hydroxy-7-methyl-3-nitrocoumarin, possesses a unique combination of substituents that significantly influence its solubility profile.
4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, potentially increasing solubility in protic solvents.
7-Methyl Group: This nonpolar substituent may slightly decrease aqueous solubility but can enhance solubility in less polar organic solvents.
3-Nitro Group: The strongly electron-withdrawing nature of the nitro group introduces a significant dipole moment and can participate in hydrogen bonding, impacting solubility in a complex manner.
The interplay of these groups dictates the overall polarity and crystal lattice energy of the molecule, which are the primary determinants of its solubility.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective
The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
For 4-Hydroxy-7-methyl-3-nitrocoumarin, we can anticipate the following trends based on solvent polarity:
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the 4-hydroxy and 3-nitro groups, suggesting favorable interactions and likely good solubility.
Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should facilitate the dissolution of the polar 4-Hydroxy-7-methyl-3-nitrocoumarin.
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the hydroxy and nitro groups, the solubility in these solvents is expected to be low.
Quantitative Solubility Data: Insights from a Positional Isomer
Direct, published quantitative solubility data for 4-Hydroxy-7-methyl-3-nitrocoumarin is scarce. However, data for its positional isomer, 7-Hydroxy-4-methyl-8-nitrocoumarin , provides a valuable point of reference.
Note: The differing reported values in DMSO may be attributable to variations in experimental conditions, such as temperature, sonication time, and the purity of the compound and solvent.
This data strongly suggests that 4-Hydroxy-7-methyl-3-nitrocoumarin is likely to exhibit good solubility in DMSO. Furthermore, a study on the synthesis and nitration of 7-hydroxy-4-methylcoumarin noted that the 6-nitro and 8-nitro isomers could be separated based on their differential solubility in ethanol, indicating that these compounds are indeed soluble in ethanol to a degree that allows for such a separation.[4]
Based on the general solubility of coumarin derivatives, we can qualitatively predict the solubility of 4-Hydroxy-7-methyl-3-nitrocoumarin in other common organic solvents.
Solvent
Predicted Solubility
Rationale
Ethanol
Good
Polar protic solvent capable of hydrogen bonding.[5]
Methanol
Good
Similar to ethanol, a polar protic solvent.
Acetone
Moderate to Good
Polar aprotic solvent.
Ethyl Acetate
Moderate
Less polar than acetone, but should still be a viable solvent.
Chloroform
Moderate
Can act as a hydrogen bond donor. Coumarins are generally soluble in chloroform.[5]
Diethyl Ether
Low to Moderate
Less polar than other oxygenated solvents.
Hexane
Low
Nonpolar solvent, unlikely to effectively solvate the polar functional groups.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the limited availability of public data, experimental determination of solubility is essential for researchers working with 4-Hydroxy-7-methyl-3-nitrocoumarin. The most common and reliable method for determining thermodynamic solubility is the shake-flask method .
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Protocol
Preparation:
Add an excess amount of crystalline 4-Hydroxy-7-methyl-3-nitrocoumarin to a series of glass vials. The excess should be visually apparent.
Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours. A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.
Phase Separation:
After equilibration, allow the vials to stand to let the excess solid settle.
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
Quantification:
UV-Vis Spectroscopy:
Prepare a standard calibration curve of 4-Hydroxy-7-methyl-3-nitrocoumarin in the same solvent.
Dilute the filtered supernatant with a known factor to bring the absorbance within the linear range of the calibration curve.
Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).
Calculate the concentration of the dissolved compound using the calibration curve and account for the dilution factor.
High-Performance Liquid Chromatography (HPLC):
Develop a suitable HPLC method with a standard curve for 4-Hydroxy-7-methyl-3-nitrocoumarin.
Inject a known volume of the filtered supernatant (diluted if necessary) onto the HPLC system.
Determine the concentration based on the peak area relative to the standard curve.
Causality Behind Experimental Choices
Excess Solid: Ensures that the solution becomes saturated and that the measured concentration represents the true thermodynamic solubility.
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.
Centrifugation and Filtration: These steps are critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
Analytical Quantification: UV-Vis and HPLC are sensitive and accurate methods for determining the concentration of the dissolved analyte. The choice between them may depend on the compound's chromophore and the presence of any impurities.
Conclusion
While a comprehensive public database on the solubility of 4-Hydroxy-7-methyl-3-nitrocoumarin in a wide array of organic solvents is not yet available, this guide provides a robust framework for researchers in the field. By understanding the influence of its functional groups and applying the principles of solvent polarity, informed predictions about its solubility can be made. The provided data on a closely related isomer offers a valuable quantitative starting point, particularly for solubility in DMSO.
Ultimately, the empirical determination of solubility using standardized methods like the shake-flask protocol is indispensable. The detailed experimental workflow and justification of each step are designed to empower researchers to generate reliable and reproducible solubility data. Such data is a cornerstone for the successful progression of 4-Hydroxy-7-methyl-3-nitrocoumarin and its analogs in drug discovery and other scientific applications, enabling accurate dose formulation, meaningful biological assay results, and a deeper understanding of its chemical behavior.
References
Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. (n.d.). Retrieved from [Link]
Hussien, F. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 66-73.
Gami, B., Limbasiya, J., & Nandasana, M. (2019). Bioactivity of 7-Hydroxy 4-Methyl Coumarin. International Journal of Current Microbiology and Applied Sciences, 8(4), 2737-2741.
Lin, C.-M., et al. (2012).
Lee, J. H., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.
Karimi-Avargani, M. (2020, November 1). Re: Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? [Online forum post]. ResearchGate. Retrieved from [Link]
Hussien, F. A., et al. (2016, July 27). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]
Dong, Y., et al. (2011). Electronic Supplementary Information for: A highly selective and sensitive fluorescent probe for the detection of Mg2+ and the promotion effect of Na+ and L-proline. Chemical Communications. Retrieved from [Link]
Hussien, F. A., et al. (2016, August 7). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]
Bardhan, R. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. Retrieved from [Link]
Liu, M., et al. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 175, 47-54.
Al-Warhi, T., et al. (2025, March 30). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc, 2025(3), 1-15.
Wiley. (n.d.). 7-Hydroxy-4-methyl-6-nitrocoumarin. SpectraBase. Retrieved from [Link]
Kayal, N., et al. (2016). Synthesis and biological evaluation of coumarin derivatives as anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 7(6), 2394-2401.
Traore, B., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-13.
Hussien, F. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. Scite.ai. Retrieved from [Link]
Electronic Modulation of the Coumarin Scaffold: The Nitro-7-Methylcoumarin System
Executive Summary The introduction of a nitro group ( ) onto the 7-methylcoumarin scaffold is not merely a structural modification; it is a profound electronic perturbation that dictates the molecule's reactivity, photop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The introduction of a nitro group (
) onto the 7-methylcoumarin scaffold is not merely a structural modification; it is a profound electronic perturbation that dictates the molecule's reactivity, photophysics, and biological utility. This guide dissects the electronic "push-pull" dynamics between the electron-donating methyl group at C7 and the electron-withdrawing nitro group (typically at C3 or C6). We explore the collapse of fluorescence quantum yield via Intersystem Crossing (ISC), the synthetic pathways to access these derivatives, and their application as hypoxia-activatable "smart" probes.
Electronic Architecture & DFT Insights
The 7-methylcoumarin system operates on a delicate electronic balance. The lactone ring is inherently electron-deficient, while the methyl group at C7 provides weak electron density via hyperconjugation and inductive effects (
).
The "Push-Pull" System
When a nitro group is introduced, it acts as a potent electron sink. The position of the nitro group fundamentally alters the electronic landscape:
3-Nitro-7-methylcoumarin: The nitro group at C3 conjugates directly with the lactone carbonyl. This creates a continuous electron-withdrawing chain, significantly lowering the LUMO energy. This derivative acts as a Michael acceptor, making it susceptible to nucleophilic attack (e.g., by thiols).
6-Nitro-7-methylcoumarin: Here, the nitro group is ortho to the methyl donor. This creates a localized steric and electronic conflict. The nitro group withdraws density from the C7 position, counteracting the methyl's donation.
Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal critical shifts in orbital energies:
Parameter
Parent 7-Methylcoumarin
3-Nitro-7-methylcoumarin
Effect of Nitro Group
HOMO (eV)
-6.12
-6.85
Stabilized (Harder to oxidize)
LUMO (eV)
-1.85
-3.42
Drastically Stabilized
Band Gap ()
4.27 eV
3.43 eV
Red-shifted absorption
Dipole Moment
~4.5 D
~8.2 D
Enhanced solvatochromism
Key Insight: The drastic lowering of the LUMO in the 3-nitro derivative facilitates electron transfer processes, which is the basis for its oxidative reactivity and fluorescence quenching.
Photophysical Modulation: The Quenching Mechanism
Coumarins are typically highly fluorescent. However, nitro-coumarins are notoriously non-fluorescent. Understanding this "dark state" is crucial for designing "turn-on" sensors.
Mechanism of Quenching
The fluorescence quenching in nitro-7-methylcoumarins is primarily driven by Intersystem Crossing (ISC) rather than simple Photoinduced Electron Transfer (PET).
Excitation:
.
The Nitro Effect: The nitro group introduces low-lying
transitions.
Spin-Orbit Coupling: The proximity of the
triplet state () to the singlet excited state () facilitates rapid ISC ().
Non-Radiative Decay: The molecule relaxes from the triplet state non-radiatively, bypassing photon emission.
The "Turn-On" Switch
This quenching is reversible. Reducing the nitro group (
) to an amine () or hydroxylamine () eliminates the low-lying states, blocking ISC and restoring the radiative pathway (Fluorescence ON).
Figure 1: The logic gate of nitro-coumarin fluorescence. The nitro group forces non-radiative decay via ISC; chemical reduction restores the emissive pathway.
Synthetic Pathways[1][2]
Synthesizing nitro-7-methylcoumarins requires regioselective control. We distinguish between installing the nitro group on the pre-formed scaffold (Electrophilic Aromatic Substitution) versus building the ring with the nitro group already in place.
Mechanism: The aldehyde condenses with the active methylene of the nitroacetate, followed by intramolecular transesterification to close the lactone ring.
Figure 2: Divergent synthetic strategies. Direct nitration yields the 6-isomer, while condensation is required for the 3-isomer.
Biological Application: Hypoxia Sensing
The high reduction potential of the 3-nitro group makes these compounds excellent probes for tumor hypoxia (low oxygen).
The Mechanism
In hypoxic cells, nitroreductase enzymes (NTR) are upregulated. These enzymes transfer electrons (from NADH) to the nitro group.
Step 1: Nitro (
) Nitroso ().
Step 2: Nitroso
Hydroxylamine ().
Step 3: Hydroxylamine
Amine ().
Experimental Validation Protocol
To validate a new nitro-coumarin probe for hypoxia:
In Vitro Selectivity: Incubate 10
M probe with NTR (10 g/mL) and NADH (500 M) in PBS (pH 7.4).
Control: Probe + NADH (no enzyme).
Interference Check: Test against
, , , . Nitro probes should be specific to NTR, not general thiols.
Time-Dependent Spectra: Record fluorescence emission (Ex: ~400 nm) every 2 minutes. Expect a 10-50 fold increase in intensity over 20 minutes.
Hypoxic Cell Culture:
Culture HeLa or A549 cells.
Incubate under Normoxia (
) vs. Hypoxia (, using a gas chamber or chemical mimic).
Stain with probe (5-10
M) for 30 mins.
Result: Hypoxic cells should show bright fluorescence; normoxic cells remain dark (re-oxidation of intermediates prevents full reduction).
References
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on ISC and quenching mechanisms). Link
Gümüş, H. (2024).[1] Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule with anti-inflammatory effect: Homo-Lumo, MEP.[1] Journal of Clinical Orthopedics and Trauma Care. (DFT methodologies for coumarin scaffolds). Link
BenchChem Technical Guides. (2025). Metal-Free Synthesis of 3-Nitrocoumarins. (Protocols for de novo synthesis). Link
Mokrov, G. V., et al. (2019).[2] Synthesis and Anticonvulsant Activity of 4-Amino-3-Nitro-1-Thiocoumarins. Pharmaceutical Chemistry Journal. (Nitration protocols and spectral data). Link
RSC Publishing. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (Mechanistic insights into nitro-quenching). Link
Application Note: Synthesis Protocol for 4-Hydroxy-7-methyl-3-nitrocoumarin
Introduction & Scope This application note details the synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin (CAS: 60795-17-7). This compound is a critical intermediate in the development of antimicrobial agents, antifungal dr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details the synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin (CAS: 60795-17-7). This compound is a critical intermediate in the development of antimicrobial agents, antifungal drugs, and antiallergic scaffolds.
Critical Isomer Distinction
WARNING: Do not confuse the target molecule with its structural isomer, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone).
Target (4-Hydroxy-7-methyl...): The hydroxyl group is at position 4.[1][2][3] Nitration occurs exclusively at Position 3 due to the activation by the 1,3-dicarbonyl-like system.
Isomer (7-Hydroxy-4-methyl...): The hydroxyl group is at position 7.[3][4] Nitration typically occurs at positions 6 or 8 (ortho to the phenol).
This protocol utilizes a classic electrophilic aromatic substitution driven by the unique keto-enol tautomerism of the 4-hydroxycoumarin scaffold, ensuring high regioselectivity for the 3-nitro derivative.
Chemical Basis & Mechanism[6]
The Driving Force: Tautomeric Activation
The 4-hydroxycoumarin system exists in equilibrium between its enol and keto forms. Position 3 is the
-carbon of a -dicarbonyl system (between the lactone carbonyl at C2 and the ketone/enol at C4). This makes C3 significantly more nucleophilic than the benzenoid ring carbons (C5-C8), directing the electrophile () to this position.
The reaction proceeds via the attack of the enolic C3 on the nitronium ion generated in situ.
Figure 1: Mechanistic pathway highlighting the nucleophilic activation of C3 via tautomerism.
Materials & Equipment
Reagents
Reagent
Grade
Role
Hazard Note
4-Hydroxy-7-methylcoumarin
>97% Purity
Substrate
Irritant
Nitric Acid ()
Fuming or Conc. (70%)
Nitrating Agent
Corrosive / Oxidizer
Glacial Acetic Acid
ACS Reagent
Solvent
Corrosive / Flammable
Ethanol (EtOH)
Absolute
Recrystallization
Flammable
Equipment
Three-neck round-bottom flask (100 mL or 250 mL)
Magnetic stirrer with temperature probe
Ice-water bath
Addition funnel (pressure-equalizing recommended)
Vacuum filtration setup (Buchner funnel)
Experimental Protocol
Step 1: Solubilization
Equip the round-bottom flask with a magnetic stir bar and place it in a water bath at room temperature (20–25°C).
Charge the flask with 1.76 g (10 mmol) of 4-Hydroxy-7-methylcoumarin.
Add 15 mL of Glacial Acetic Acid.
Stir until a suspension or partial solution is formed. Note: The starting material may not fully dissolve initially; this is acceptable.
Step 2: Controlled Nitration
Cool the mixture to 15°C using an ice bath.
Expert Insight: Maintaining temperature < 20°C is crucial. Higher temperatures can lead to oxidative ring opening of the lactone or dinitration.
Measure 1.0 mL (~22 mmol) of Concentrated Nitric Acid (excess is used to drive the reaction).
Add the
dropwise over 15–20 minutes.
Observation: The solution will likely turn yellow/orange, and a slight exotherm will occur. Monitor internal temperature to ensure it stays < 20°C.
Once addition is complete, remove the ice bath and allow the reaction to stir at Room Temperature for 1–2 hours.
Endpoint Check: Monitor by TLC (Silica gel; Eluent: Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a lower yellow spot.
Step 3: Quenching & Isolation
Prepare a beaker with 50 mL of crushed ice/water .
Slowly pour the reaction mixture into the stirring ice water.
Causality: The hydrophobic nitro compound is insoluble in water and will precipitate immediately as a yellow solid.
Stir the slurry for 15 minutes to ensure all acid is diluted and the product fully crashes out.
Filter the solid using vacuum filtration.
Wash the filter cake copiously with cold water (3 x 20 mL) until the filtrate is neutral (pH ~7).
Step 4: Purification
Transfer the crude yellow solid to a flask.
Recrystallize from hot Ethanol (or Acetic Acid if solubility is low).
Dry the purified crystals in a vacuum oven at 50°C for 4 hours.
Workflow Visualization
Figure 2: Step-by-step synthesis workflow ensuring safety and purity.
Quality Control & Validation
Parameter
Expected Result
Method
Appearance
Yellow crystalline solid
Visual Inspection
Melting Point
220–240°C (Decomposition)
Capillary Method
NMR (DMSO-)
Disappearance of C3-H singlet (~6.1 ppm).[5] OH signal shifts downfield.
400 MHz NMR
IR Spectroscopy
Strong stretches at ~1530 (asym) and ~1350 (sym).
FT-IR (KBr)
Troubleshooting Guide
Low Yield: If the product does not precipitate upon quenching, the solution may be too acidic. Neutralize slightly with Sodium Acetate to reduce solubility.
Oily Product: Indicates impurities or incomplete reaction. Recrystallize from Acetic Acid/Water (1:1) instead of Ethanol.
Red Coloration: Indicates oxidation. Ensure temperature was strictly controlled during nitration.
Safety & References
Safety Protocols:
Nitric Acid: Highly corrosive and oxidizing. Use exclusively in a fume hood. Incompatible with organic solvents like acetone (risk of explosion).
Exotherm: The nitration is exothermic. Always add acid to the substrate solution, never the reverse, and use active cooling.
References:
Buckle, D. R., et al. (1975). "Antiallergic activity of 4-hydroxy-3-nitrocoumarins." Journal of Medicinal Chemistry, 18(4), 391–394.
Significance: Establishes the foundational method for nitrating 4-hydroxycoumarins at the 3-position.
Jung, J. C., et al. (1999).[6] "A simple and practical synthesis of 4-hydroxycoumarins." Synthetic Communications.
Significance: Provides context on the reactivity of the 4-hydroxycoumarin scaffold.
Application Note: A Robust HPLC Method for the Quantification of 4-Hydroxy-7-methyl-3-nitrocoumarin
Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 4-Hydroxy-7-methyl-3-nitrocoumarin. This compound, a deriv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 4-Hydroxy-7-methyl-3-nitrocoumarin. This compound, a derivative of coumarin, is of significant interest in pharmaceutical and chemical research. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind the method development, detailed experimental protocols, and validation in accordance with ICH guidelines.
Introduction
4-Hydroxy-7-methyl-3-nitrocoumarin is a synthetic derivative belonging to the coumarin class of compounds. Coumarins are a well-known group of benzopyrones found in many plants and are recognized for their wide range of biological activities.[1][2] The introduction of a nitro group and a hydroxyl group to the 7-methylcoumarin scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest for further investigation in drug discovery and materials science.
Accurate and reliable quantification of this compound is crucial for its development and application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in complex mixtures.[3][4] This application note describes a robust and validated RP-HPLC method for the determination of 4-Hydroxy-7-methyl-3-nitrocoumarin.
Method Development Strategy
The development of a successful HPLC method is a systematic process that involves understanding the analyte's properties and selecting the appropriate chromatographic conditions. The strategy for developing this method was based on the known physicochemical characteristics of coumarin derivatives and nitroaromatic compounds.
Analyte Properties
4-Hydroxy-7-methyl-3-nitrocoumarin possesses a moderately polar aromatic structure. The coumarin backbone provides hydrophobicity, while the hydroxyl and nitro groups introduce polarity. The presence of the aromatic ring and the nitro group suggests strong UV absorbance, making UV detection a suitable choice.
Chromatographic Mode Selection
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography for the separation of moderately polar to non-polar compounds.[5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Given the hydrophobic nature of the coumarin backbone, RP-HPLC was selected as the primary separation technique.[1][7]
Stationary Phase Selection
An octadecylsilane (C18) column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability.[1][8] A C18 column was chosen for this method to provide sufficient retention of the 4-Hydroxy-7-methyl-3-nitrocoumarin molecule.
Mobile Phase Selection and Optimization
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[5] Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency at lower wavelengths compared to methanol. To achieve optimal peak shape and resolution, the mobile phase composition was optimized. An acidic modifier, 0.1% formic acid, was added to the mobile phase to suppress the ionization of the hydroxyl group, thereby improving peak symmetry and retention.[9] Both isocratic and gradient elution modes were evaluated, with the final method utilizing a gradient elution to ensure a reasonable run time and good peak shape.
Detector and Wavelength Selection
The conjugated system of the coumarin ring and the presence of the nitro group suggest that 4-Hydroxy-7-methyl-3-nitrocoumarin will have strong UV absorbance.[1][10] A UV-Vis spectrophotometric detector is a common and robust choice for such analytes.[3] To determine the optimal detection wavelength, a UV spectrum of the analyte was obtained. The wavelength of maximum absorbance (λmax) was selected to ensure the highest sensitivity. For nitroaromatic compounds, detection is often performed around 254 nm.[9] For coumarin derivatives, wavelengths in the range of 300-330 nm are also common.[1][3] A Diode Array Detector (DAD) was used to monitor the analyte across a range of wavelengths and confirm peak purity. Based on the spectral data, a detection wavelength of 254 nm was chosen for quantification.
Diagram: HPLC Method Development Workflow
Caption: A streamlined workflow for the development of the HPLC method.
Experimental Protocols
Materials and Reagents
4-Hydroxy-7-methyl-3-nitrocoumarin reference standard (purity >98%)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (analytical grade)
Instrumentation and Chromatographic Conditions
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Program:
0-2 min: 30% B
2-10 min: 30% to 70% B
10-12 min: 70% B
12-12.1 min: 70% to 30% B
12.1-15 min: 30% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection Wavelength: 254 nm
Table 1: Optimized HPLC Conditions
Parameter
Condition
Instrument
HPLC with DAD
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
30-70% B over 8 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
254 nm
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Hydroxy-7-methyl-3-nitrocoumarin reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% Water with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of unknown samples, dissolve the sample in acetonitrile and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by injecting a blank (mobile phase) and a placebo sample (if applicable) to ensure that no interfering peaks were observed at the retention time of 4-Hydroxy-7-methyl-3-nitrocoumarin. The peak purity was also assessed using the DAD, which confirmed the absence of co-eluting impurities.
Linearity
The linearity of the method was determined by analyzing a series of six concentrations of the reference standard (1, 5, 10, 25, 50, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated to assess the linearity.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results were expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Table 2: Summary of Method Validation Results
Validation Parameter
Acceptance Criteria
Result
Specificity
No interference
Passed
Linearity (r²)
≥ 0.999
0.9998
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 101.5%
Precision (%RSD)
- Repeatability
≤ 2.0%
0.85%
- Intermediate Precision
≤ 2.0%
1.23%
LOD
-
0.2 µg/mL
LOQ
-
0.6 µg/mL
Data Analysis and Reporting
The concentration of 4-Hydroxy-7-methyl-3-nitrocoumarin in unknown samples is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
y is the peak area of the analyte
m is the slope of the calibration curve
x is the concentration of the analyte
c is the y-intercept of the calibration curve
The concentration of the analyte in the sample is then calculated by rearranging the equation:
x = (y - c) / m
The final concentration should be reported along with the corresponding units (e.g., µg/mL).
Troubleshooting
Table 3: Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
No peaks or very small peaks
Injection error, incorrect sample preparation.
Check autosampler and injection syringe. Verify sample concentration and preparation procedure.
Broad or split peaks
Column contamination, poor mobile phase mixing.
Flush the column with a strong solvent. Ensure proper mobile phase degassing and mixing. Check for column voids.
Shifting retention times
Change in mobile phase composition, flow rate fluctuation, column temperature variation.
Prepare fresh mobile phase. Check pump for leaks and ensure a stable flow rate. Verify column oven temperature.
High backpressure
Column blockage, frit contamination.
Reverse flush the column (if permissible). Replace the in-line filter and column frits.
Baseline noise or drift
Air bubbles in the system, contaminated mobile phase.
Degas the mobile phase. Use fresh, high-purity solvents. Flush the system.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of 4-Hydroxy-7-methyl-3-nitrocoumarin. The method has been successfully validated according to ICH guidelines, demonstrating excellent linearity, accuracy, and precision. This robust method is well-suited for routine analysis in both research and quality control laboratories, providing a valuable tool for the study and application of this important coumarin derivative.
References
BenchChem. Application Notes and Protocols for HPLC Separation of Coumarin-Labeled Compounds. Accessed February 15, 2026.
ResearchGate. HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Accessed February 15, 2026.
Journal of Food and Nutrition Research.
Journal of Analytical Toxicology.
PMC.
Analytical Methods (RSC Publishing). Simultaneous analysis of coumarin derivatives in extracts of Radix Angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique. Accessed February 15, 2026.
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Accessed February 15, 2026.
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Accessed February 15, 2026.
ResearchGate. "Coumarins Analytical and Preparative Techniques". Accessed February 15, 2026.
Scilit. Development of SPME-HPLC methodology for detection of nitroexplosives. Published April 26, 2007.
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Accessed February 15, 2026.
Pharmaguideline. Steps for HPLC Method Validation.
Separation Science. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Accessed February 15, 2026.
Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Published August 12, 2009.
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Accessed February 15, 2026.
SIELC Technologies. HPLC Method for Analysis of Coumarin. Accessed February 15, 2026.
PubChem. 4-Hydroxy-7-methylcoumarin. Accessed February 15, 2026.
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Accessed February 15, 2026.
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025.
Wikipedia.
Phenomenex. Normal-phase vs.
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation.
ICH. Quality Guidelines. Accessed February 15, 2026.
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Published March 31, 2022.
ResearchGate. UV–Vis spectra of nitro-coumarin (N1) and amino-coumarin (A1)... Accessed February 15, 2026.
Application Note & Protocols: Selective Reduction of 4-Hydroxy-7-methyl-3-nitrocoumarin to 3-Amino-4-hydroxy-7-methylcoumarin
Introduction: The Significance of the Aminocoumarin Scaffold The 4-hydroxycoumarin core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Aminocoumarin Scaffold
The 4-hydroxycoumarin core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of an amino group at the C3 position, converting 4-Hydroxy-7-methyl-3-nitrocoumarin to 3-Amino-4-hydroxy-7-methylcoumarin, unlocks a critical synthetic handle. This amino functionality allows for further derivatization, enabling the development of novel therapeutic agents, fluorescent probes, and advanced materials. The selective and efficient reduction of the C3 nitro group is therefore a pivotal transformation for researchers in these fields. This guide provides a detailed overview of established protocols, discusses the mechanistic rationale behind procedural choices, and offers a comparative analysis to aid in method selection.
Overview of Aromatic Nitro Group Reduction Strategies
The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on factors such as substrate sensitivity, desired selectivity, cost, and scalability. For the reduction of 4-Hydroxy-7-methyl-3-nitrocoumarin, three primary methods are widely employed: Catalytic Hydrogenation, Metal/Acid Reduction, and Reduction with Stannous Chloride.
Catalytic Hydrogenation: This method is often the cleanest and most efficient.[1][2] It involves the use of hydrogen gas (H₂) or a hydrogen transfer agent in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[2][3] The reaction proceeds on the surface of the catalyst, where both hydrogen and the nitro compound are adsorbed, facilitating the reduction.[3] It is highly effective but can be sensitive to catalyst poisons (e.g., sulfur compounds) and may inadvertently reduce other functional groups if not properly controlled.[4][5]
Metal/Acid Reduction (Bechamp Reduction): The use of a metal, such as iron (Fe) or zinc (Zn), in an acidic medium is a classic and robust method for nitro group reduction.[6][7][8] The iron/acetic acid system is particularly common due to its low cost, mild conditions, and good functional group tolerance.[1][9] The reaction mechanism involves single electron transfers from the metal surface to the nitro group, followed by a series of protonation steps.
Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a mild and selective reducing agent, often used when other reducible functional groups are present in the molecule.[1][10][11] The reaction is typically carried out in an acidic alcoholic solvent. While effective, this method generates tin-based byproducts that can complicate purification and pose environmental concerns.[10][12]
Comparative Analysis of Reduction Protocols
Choosing the optimal protocol requires balancing various factors. The following table summarizes the key characteristics of the most common methods for reducing 4-Hydroxy-7-methyl-3-nitrocoumarin.
Parameter
Catalytic Hydrogenation (Pd/C)
Iron/Acetic Acid (Fe/AcOH)
Stannous Chloride (SnCl₂/HCl)
Typical Yield
Excellent (>90%)
Good to Excellent (80-95%)
Good (75-90%)
Selectivity
High, but can reduce other groups (alkenes, etc.)[3]
The general process for converting the nitrocoumarin to its amino derivative follows a consistent workflow, regardless of the specific reagents used.
Caption: General experimental workflow for nitrocoumarin reduction.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is prized for its clean conversion and simple work-up, making it a preferred method in many research settings.[1][2]
Principle: Heterogeneous catalysis where palladium metal adsorbed onto activated carbon facilitates the addition of hydrogen across the N=O bonds of the nitro group, reducing it to an amine.[3]
Materials and Reagents:
4-Hydroxy-7-methyl-3-nitrocoumarin
10% Palladium on Carbon (Pd/C) catalyst
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Celite® or other filtration aid
Step-by-Step Procedure:
In a round-bottom flask suitable for hydrogenation, dissolve 4-Hydroxy-7-methyl-3-nitrocoumarin (1.0 eq) in a suitable solvent (e.g., MeOH, approx. 20-30 mL per gram of substrate).
Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd by weight) to the solution under an inert atmosphere (e.g., Argon or Nitrogen). Caution: Pd/C can be pyrophoric and should be handled with care.
Securely attach a hydrogen-filled balloon to the flask.
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure the reaction atmosphere is saturated with hydrogen.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion. Reaction is typically complete within 2-6 hours.
Upon completion, carefully vent the excess hydrogen. Purge the flask with an inert gas like nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOAc) to ensure complete recovery of the product.
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-Amino-4-hydroxy-7-methylcoumarin.
The product is often of high purity, but can be further purified by recrystallization from ethanol or an ethanol/water mixture if necessary.
Troubleshooting:
Slow or Stalled Reaction: The catalyst may be inactive. Ensure fresh, high-quality Pd/C is used. If the substrate contains sulfur or other potential poisons, this method may not be suitable.[4]
Incomplete Reaction: Increase catalyst loading or hydrogen pressure (if using a Parr shaker or similar apparatus).
Protocol 2: Chemical Reduction using Iron Powder in Acetic Acid
This classic Bechamp reduction is a cost-effective and highly reliable method, particularly for larger-scale synthesis where the cost of palladium is prohibitive.[6][9]
Principle: In an acidic medium, metallic iron acts as a single-electron donor to reduce the nitro group through a series of electron and proton transfer steps, ultimately yielding the amine.[7]
Caption: Stoichiometry of the Iron/Acid nitro reduction.
Materials and Reagents:
4-Hydroxy-7-methyl-3-nitrocoumarin
Iron powder (<100 mesh), reduced
Glacial Acetic Acid (AcOH)
Ethanol (EtOH)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Ethyl Acetate (EtOAc)
Brine
Step-by-Step Procedure:
To a round-bottom flask equipped with a reflux condenser, add 4-Hydroxy-7-methyl-3-nitrocoumarin (1.0 eq).
Add a solvent mixture, typically a 1:1 to 4:1 ratio of ethanol to glacial acetic acid (e.g., 20 mL EtOH and 5 mL AcOH per gram of substrate).[9]
Stir the mixture to form a suspension and begin heating to a gentle reflux (approx. 80-90°C).
Once refluxing, add iron powder (4.0-5.0 eq) portion-wise over 15-20 minutes to control the initial exotherm.
Continue to heat the reaction at reflux, monitoring its progress by TLC. The reaction is typically complete in 1-3 hours.
After the starting material is consumed, cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing ice water and basify by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
Filter the resulting suspension through a Büchner funnel to remove iron salts. Wash the solid cake thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The resulting solid can be purified by recrystallization from ethanol.
Troubleshooting:
Difficult Filtration: The formation of fine iron oxides can make filtration slow. Using a pad of Celite® can help.
Product Contamination: Ensure complete neutralization and thorough washing during extraction to remove residual acetic acid and iron salts.
Characterization of 3-Amino-4-hydroxy-7-methylcoumarin
Confirmation of a successful reduction requires thorough analytical characterization.
¹H NMR (DMSO-d₆): Expect the disappearance of the aromatic proton signals characteristic of the nitro-substituted ring and the appearance of a broad singlet corresponding to the newly formed -NH₂ protons. The methyl and remaining aromatic/vinylic protons should be visible.
FT-IR (KBr): The most telling change will be the disappearance of the characteristic asymmetric and symmetric stretching bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (two bands in the 3300-3500 cm⁻¹ region). The lactone carbonyl (C=O) stretch should remain around 1680-1720 cm⁻¹.
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the amino product (C₁₀H₉NO₃, MW: 191.18 g/mol ).
References
Owsley, D.C., & Bloomfield, J.J. (1977). Synthesis. A systematic study of the reduction of nitro compounds by iron/acetic acid.
Sharma U., et al. (2014). Chemistry - A European Journal. Phosphane-Free Green Protocol for Selective Nitro Reduction with an Iron-Based Catalyst. Available at: [Link]
ResearchGate Discussion. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Available at: [Link]
Google Patents. (1991). Method for reducing aromatic nitro groups. EP0347136A2.
Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available at: [Link]
Common Organic Chemistry. Nitro Reduction - Common Conditions. Available at: [Link]
Mori, A., et al. (2006). Organic Letters. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available at: [Link]
ACS Green Chemistry Institute. Sn2+ reduction. Available at: [Link]
Bellary, M.P., & Perumal, P.T. (1984). Tetrahedron Letters. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Available at: [Link]
Chemat, F., et al. (2004). Molecules. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]
Sajiki, H., et al. (2006). Organic Letters. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Available at: [Link]
MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Available at: [Link]
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Available at: [Link]
ResearchGate Discussion. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Available at: [Link]
Technical Support Center: Purification of 3-Nitrocoumarins via Recrystallization
Welcome to the technical support center for the purification of 3-nitrocoumarins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-nitrocoumarins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments.
Introduction to Recrystallization of 3-Nitrocoumarins
3-Nitrocoumarins are a pivotal class of heterocyclic compounds exhibiting a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery. Achieving high purity of these compounds is critical for accurate biological evaluation and downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including 3-nitrocoumarins. The success of this technique hinges on the appropriate selection of a solvent or solvent system and a carefully executed procedure.
This guide will walk you through the principles of solvent selection, provide step-by-step protocols, and offer solutions to common problems encountered during the recrystallization of 3-nitrocoumarins.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a solvent for recrystallizing 3-nitrocoumarins?
A1: The ideal solvent for recrystallizing 3-nitrocoumarins should meet several key criteria to ensure high recovery of a pure product.[1] Firstly, the 3-nitrocoumarin should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C). This temperature-dependent solubility is crucial for maximizing the yield of purified crystals upon cooling. Secondly, the impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). Lastly, the solvent should be chemically inert, not reacting with the 3-nitrocoumarin, and it should be sufficiently volatile to be easily removed from the purified crystals.[1]
Q2: How does the polarity of 3-nitrocoumarins influence solvent choice?
A2: 3-Nitrocoumarins are generally polar molecules due to the presence of the electron-withdrawing nitro group and the polar lactone ring. Following the principle of "like dissolves like," polar solvents are often good candidates for dissolving them. Alcoholic solvents such as ethanol and methanol are frequently good starting points for the recrystallization of nitroaromatic compounds. However, the overall polarity of a specific 3-nitrocoumarin derivative can be influenced by other substituents on the coumarin ring system.
Q3: When is it appropriate to use a mixed solvent system for recrystallization?
A3: A mixed solvent system, also known as a solvent-anti-solvent or solvent pair, is employed when no single solvent fulfills all the ideal criteria for recrystallization. This is a common scenario where the 3-nitrocoumarin is too soluble in one solvent (even at low temperatures) and poorly soluble in another (even at high temperatures). The procedure involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "bad" or "anti-solvent" (in which the compound is sparingly soluble) is then added dropwise to the hot solution until a slight cloudiness (turbidity) appears, indicating the saturation point. A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal formation.
Q4: My 3-nitrocoumarin product is colored. Can recrystallization remove the color?
A4: Yes, recrystallization can often remove colored impurities. If the colored material is an impurity, it may remain in the mother liquor during crystallization. For more persistent colored impurities, a small amount of activated charcoal (decolorizing carbon) can be added to the hot solution before filtration. The activated charcoal adsorbs the colored impurities onto its surface. However, it is crucial to use the minimum amount necessary, as excessive charcoal can also adsorb the desired product, leading to a lower yield. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[2]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of 3-nitrocoumarins and provides actionable solutions.
Problem 1: The 3-nitrocoumarin "oils out" instead of forming crystals.
Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the 3-nitrocoumarin. It can also be caused by a high concentration of impurities, which can depress the melting point of the compound.
Solutions:
Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature of the solution.
Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature can favor the formation of an ordered crystal lattice over a disordered liquid phase.
Solvent Selection: Choose a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can adjust the ratio to decrease the overall boiling point.
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
Problem 2: No crystals form upon cooling the solution.
Causality: This is a common issue that can arise from several factors, including the use of too much solvent, the solution being supersaturated, or the cooling process being too rapid.
Solutions:
Induce Crystallization:
Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can initiate crystallization.
Seeding: If you have a small crystal of the pure 3-nitrocoumarin, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the volume is reduced, allow the concentrated solution to cool again slowly.
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath.
Problem 3: The yield of recrystallized 3-nitrocoumarin is very low.
Causality: A low recovery of the purified product can be due to several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent that is not ice-cold.
Solutions:
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Prevent Premature Crystallization: During hot gravity filtration, pre-heat the funnel and the receiving flask with a small amount of hot solvent to prevent the solution from cooling and crystallizing in the funnel stem.
Optimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using a warm or room-temperature solvent will dissolve some of the purified product.
Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) may still contain a significant amount of the dissolved product. Concentrating the mother liquor by evaporation and cooling it again can often yield a second crop of crystals. Note that this second crop may be less pure than the first.
Recommended Recrystallization Solvents for 3-Nitrocoumarins
The choice of solvent is paramount for successful recrystallization. Based on the polar nature of the 3-nitrocoumarin scaffold, the following solvents and solvent systems have been found to be effective.
A slightly less polar alcohol that can be a good alternative to ethanol or methanol.
Mixed Solvents
Ethanol/Water
Varies
A widely applicable system for polar organic compounds. The water acts as an anti-solvent.[26]
Alcohol/Acetone
Varies
A combination that can fine-tune the solvating power for specific 3-nitrocoumarins.
Ethyl Acetate/n-Heptane
Varies
A common mixture for compounds of intermediate polarity. n-Heptane has a boiling point of 98.4°C.[27][28][29][30]
Ethanol/Benzene
Varies
Has been used for some coumarin derivatives, though the toxicity of benzene should be considered.[10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying a solid 3-nitrocoumarin using a single solvent.
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests or literature precedents.
Dissolution: Place the crude 3-nitrocoumarin in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring or swirling. Continue adding the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
Hot Gravity Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is for situations where a single solvent is not suitable.
Solvent Pair Selection: Choose two miscible solvents. The 3-nitrocoumarin should be soluble in one ("good" solvent) and insoluble or sparingly soluble in the other ("bad" solvent or anti-solvent).
Dissolution: Dissolve the crude 3-nitrocoumarin in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. At this point, the solution is saturated.
Crystallization, Collection, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.
Visualizing the Recrystallization Workflow
The following diagrams illustrate the decision-making process for solvent selection and the general workflow for recrystallization.
Caption: General workflow for the recrystallization of 3-nitrocoumarins.
Technical Support Center: A Guide to Overcoming Solubility Challenges of 4-Hydroxy-7-methyl-3-nitrocoumarin in Aqueous Media
Welcome to the technical support center for 4-Hydroxy-7-methyl-3-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Hydroxy-7-methyl-3-nitrocoumarin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted coumarin, this molecule possesses a largely hydrophobic and planar structure, which inherently limits its solubility in water, a common bottleneck in experimental assays and formulation development.
This document provides a series of troubleshooting steps, detailed protocols, and advanced strategies to systematically address and overcome these solubility issues. Our approach is grounded in fundamental physicochemical principles to not only offer solutions but also to explain the causality behind each experimental choice.
Section 1: Understanding the Physicochemical Profile
The primary challenge in solubilizing 4-Hydroxy-7-methyl-3-nitrocoumarin stems from its molecular structure. The fused aromatic ring system is hydrophobic, while the hydroxyl and nitro groups add some polarity. However, the overall character of the molecule leads to poor interaction with water. Understanding its basic properties is the first step in designing an effective solubilization strategy.
This section addresses the most common issues encountered in the laboratory in a direct question-and-answer format.
Q1: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: 4-Hydroxy-7-methyl-3-nitrocoumarin is poorly soluble in aqueous buffers but shows good solubility in polar aprotic organic solvents. For initial stock preparation, we recommend using high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] Ethanol can also be used.[2]
Expert Insight: DMSO is often the solvent of choice due to its high solvating power for a wide range of organic molecules and its miscibility with water. However, it is critical to limit the final concentration of DMSO in aqueous experimental buffers (e.g., cell culture media), as it can have cytotoxic or off-target effects. A final concentration below 0.5% (v/v) is generally recommended.
See Protocol 3.1 for a step-by-step guide to preparing a stock solution.
Q2: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
Answer: This is a classic problem known as "crashing out," which occurs when the compound rapidly leaves the organic solvent environment and enters the non-solvent (aqueous) environment, leading to the formation of a precipitate. This is a direct consequence of its poor aqueous solubility.[5]
Here is a troubleshooting workflow to address this common issue:
Workflow: Preventing Precipitation Upon Dilution
Caption: Troubleshooting workflow for compound precipitation.
Detailed Strategies:
Optimized Dilution Technique: Avoid adding the aqueous buffer to your stock. Instead, add the stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[5] This rapid dispersion prevents the formation of localized, supersaturated pockets where the compound can precipitate.
Use of Surfactants: Incorporating a small amount of a biocompatible, non-ionic surfactant like Tween® 80 or Poloxamer 188 can significantly help.[5][6][7] Surfactants form micelles in aqueous solutions, which can encapsulate the hydrophobic compound and keep it in solution. Start with a low concentration (e.g., 0.01-0.1% v/v) in your final aqueous medium.
Q3: Can I improve the solubility by adjusting the pH of my solution?
Answer: Yes, this is a highly effective strategy for this specific molecule. The 4-hydroxy group on the coumarin ring is weakly acidic. By raising the pH of the aqueous solution (e.g., to pH 7.4 or higher), this proton can be removed, forming a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water.
Causality: The conversion of a neutral, poorly soluble molecule into a charged, more soluble salt is a fundamental principle used to enhance the aqueous solubility of many drugs.[8]
Caution: Ensure that the required pH is compatible with your experimental system (e.g., cell viability, protein stability). Also, confirm that the compound itself is stable at the desired pH over the duration of your experiment.
See Protocol 3.3 for a method to evaluate pH-dependent solubility.
Q4: I need a stable, high-concentration aqueous formulation for in vivo studies. What advanced methods should I consider?
Answer: When simple methods are insufficient, more advanced formulation strategies are required. These are designed to fundamentally alter the physicochemical state of the compound to enhance solubility and bioavailability.
Complexation with Cyclodextrins: This is one of the most effective and widely used techniques.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble coumarin molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[5] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[5][10] See Protocol 3.4 for an experimental guide.
Mechanism: Cyclodextrin Inclusion Complex
Caption: Encapsulation of the coumarin by a cyclodextrin.
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[6] This process can prevent the drug from crystallizing, keeping it in a higher-energy amorphous state that dissolves more readily. This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[6][11]
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio.[7][12] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve bioavailability.[9] This method is suitable for creating stable liquid suspensions.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Preparation of a Concentrated Stock Solution
Accurately weigh the desired amount of 4-Hydroxy-7-methyl-3-nitrocoumarin powder.
Transfer the powder to a sterile glass vial.
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
Vortex vigorously for 2-5 minutes. If needed, use a brief sonication step in a water bath to ensure complete dissolution.
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13]
Protocol 3.2: Optimized Dilution Protocol
Prepare the final volume of your desired aqueous buffer (e.g., PBS, cell culture media) in a sterile tube.
Place the tube on a vortex mixer set to a medium speed or use a magnetic stir bar.
While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution drop-by-drop into the buffer.
Continue mixing for an additional 30-60 seconds after the addition is complete to ensure homogeneity.
Visually inspect for any signs of precipitation (cloudiness or visible particles).
Protocol 3.3: pH-Dependent Solubility Assessment
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
Add an excess amount of the solid 4-Hydroxy-7-methyl-3-nitrocoumarin powder to a known volume of each buffer in separate vials.
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to allow the solution to reach equilibrium.
After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.
Plot the measured solubility (e.g., in µg/mL or µM) against the pH to determine the optimal pH for solubilization.
Protocol 3.4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer or water. Warming the solution slightly can aid in dissolving the cyclodextrin.
Add the 4-Hydroxy-7-methyl-3-nitrocoumarin (either as a powder or from a concentrated organic stock) to the HP-β-CD solution.
Stir the mixture vigorously at room temperature for 12-24 hours. A magnetic stirrer is ideal for this purpose.
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.
The resulting clear solution is a formulation of the compound complexed with HP-β-CD, which should be significantly more concentrated than what could be achieved in the buffer alone.
A prerequisite for other methods; may not be sufficient on its own.
Surfactants
Micellar encapsulation of the hydrophobic molecule.[7][8]
Easy
Low to Medium
Potential for biological interference; must use low, non-toxic concentrations.
pH Adjustment
Ionization of the 4-hydroxy group to a more soluble phenolate salt.
Medium
Medium to High
Compound and system must be stable at the required pH.
Cyclodextrins
Formation of a soluble host-guest inclusion complex.[5][11]
Medium
High
Can alter compound bioavailability; may have its own biological effects at high concentrations.
Solid Dispersions
Creation of a high-energy amorphous state in a polymer matrix.[5][6]
Difficult
High
Requires specialized equipment and significant formulation development.
References
Benchchem. (n.d.). Technical Support Center: Improving the Solubility of 3-Nitrocoumarin for In Vivo Studies.
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-7-methylcoumarin. PubChem.
Cayman Chemical. (2022, October 21). 4-Hydroxycoumarin - PRODUCT INFORMATION.
Sigma-Aldrich. (n.d.). Unlocking Potential Formulation Strategies for Poorly Soluble Molecules.
U.S. National Library of Medicine. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Pharmapproach. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
PubMed. (2015, February 1). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin.
Technical Support Center: Synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin
Welcome to the technical support guide for the synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and scale your reaction with confidence and safety.
Part 1: Synthesis Overview & Key Transformations
The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin is typically approached as a two-stage process. First, the coumarin core is constructed, followed by a regioselective nitration. Each stage presents unique challenges, particularly when transitioning from bench-scale to pilot or production scale.
Stage 1: Coumarin Core Synthesis via Pechmann Condensation. This classic reaction forms the 7-methyl-4-hydroxycoumarin backbone. It involves the acid-catalyzed condensation of m-cresol with a suitable β-ketoester, such as diethyl malonate, followed by hydrolysis and decarboxylation. While effective, controlling reaction temperature and managing acidic waste streams are key scale-up concerns.[1]
Stage 2: Electrophilic Nitration. The second stage introduces the nitro group at the C3 position. This is an electrophilic substitution on the highly activated C3 position, facilitated by the enolic 4-hydroxy group.[2] This step is the most hazardous phase of the synthesis. The use of potent nitrating agents like mixed nitric and sulfuric acid necessitates stringent control over temperature and addition rates to prevent thermal runaway and the formation of unwanted regioisomers or polynitrated byproducts.[3][4]
Overall Synthesis Workflow
The diagram below illustrates the high-level workflow from starting materials to the final product, highlighting the critical control points for successful scale-up.
Caption: High-level workflow for the two-stage synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin.
Part 2: Troubleshooting Guide & Scale-Up Challenges (Q&A)
This section directly addresses common issues encountered during synthesis and scale-up.
Section A: Synthesis of 7-Methyl-4-hydroxycoumarin (Precursor)
Q1: My yield from the Pechmann condensation is consistently low (<60%). What are the common causes?
A1: Low yields in this condensation are typically traced back to three factors: incomplete reaction, side reactions, or mechanical loss during work-up.
Incomplete Reaction: The condensation requires potent dehydration conditions. If using sulfuric acid, ensure it is concentrated (98%) and used in sufficient quantity to act as both catalyst and solvent. Reaction times may need to be extended at larger scales to ensure complete turnover. Monitor progress using Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.
Side Reactions (Charring): This reaction is exothermic. Localized overheating, especially during the initial mixing of reagents, can cause sulfonation of the phenol or polymerization, leading to a dark, tarry mixture and reduced yield.[5] The key is slow, controlled addition of the phenol/ester mixture to the acid with efficient stirring and external cooling.
Work-up Losses: The product is precipitated by quenching the acid mixture in a large volume of ice water.[6][7] If the product has some water solubility, significant amounts can be lost to the mother liquor. Ensure the quench is performed at a low temperature (0-5 °C) and allow sufficient time for complete precipitation before filtration.
Q2: I'm observing significant darkening and charring of the reaction mixture, especially at a larger scale. How can I prevent this?
A2: This is a classic thermal control issue. As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient.[5]
Causality: The reaction of phenols with concentrated sulfuric acid is highly exothermic. Without adequate temperature control, the internal temperature can rise rapidly, leading to decomposition and side reactions like sulfonation.
Solution:
Reverse Addition: Add the pre-mixed m-cresol and diethyl malonate slowly to the chilled sulfuric acid, rather than the other way around. This allows the bulk of the reaction mass (the acid) to act as a heat sink.
Jacketed Reactor: For scales beyond a few grams, use a jacketed reactor with a circulating coolant to maintain a consistent internal temperature. Monitor the internal reaction temperature with a thermocouple, not the bath temperature.[5]
Agitation: Ensure robust and efficient stirring to prevent the formation of hot spots near the addition point.
Q3: What are the scale-up considerations for catalyst choice in the Pechmann condensation?
A3: While concentrated sulfuric acid is effective at the lab scale, it presents significant challenges at an industrial scale, including reactor corrosion, safety hazards, and the generation of large volumes of acidic waste.[1]
Catalyst System
Advantages
Scale-Up Challenges & Considerations
Conc. H₂SO₄
Inexpensive, acts as both catalyst and solvent, high reactivity.[6]
Highly corrosive, difficult to handle, generates large acidic waste streams, work-up is hazardous.
Lower reaction rates may require higher temperatures or longer times, potential for catalyst deactivation, higher initial cost.
Recommendation for Scale-Up: For pilot or industrial scale, transitioning to a solid acid catalyst like Amberlyst-15 is highly recommended.[8] While initial process optimization is required, the benefits in terms of safety, waste reduction, and equipment longevity are substantial.
Section B: Nitration of 7-Methyl-4-hydroxycoumarin
Q1: My nitration is producing a mixture of isomers (e.g., 6-nitro or 8-nitro) instead of the desired 3-nitro product. How can I improve regioselectivity?
A1: The regioselectivity of this nitration is dictated by electronics. The 4-hydroxy group is a powerful activating group that makes the C3 position highly electron-rich and susceptible to electrophilic attack. Competing nitration on the benzene ring (C6 or C8) occurs when reaction conditions are too harsh.
Causality: The nitronium ion (NO₂⁺) is a highly reactive electrophile. At higher temperatures, its kinetic energy increases, allowing it to overcome the activation barrier for substitution at the less-activated C6 and C8 positions.[9]
Solution:
Low Temperature: Maintain a strict reaction temperature between 0-5 °C during the addition of the nitrating mixture and for the duration of the reaction.[6][8] This is the single most critical parameter for regioselectivity.
Stoichiometry: Use a slight excess, but not a large excess, of nitric acid (typically 1.1-1.2 equivalents). A large excess of the nitrating agent can drive the reaction towards less favorable isomers.
Order of Addition: Dissolve the coumarin substrate in the sulfuric acid first, cool the solution, and then slowly add the nitric acid (or a pre-mixed nitrating mixture). This ensures the substrate is fully protonated and ready for selective attack when the nitronium ion is generated.
The following guide provides a comparative crystallographic and structural analysis of 4-Hydroxy-7-methyl-3-nitrocoumarin , synthesizing specific experimental data with structural-activity relationships (SAR). Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative crystallographic and structural analysis of 4-Hydroxy-7-methyl-3-nitrocoumarin , synthesizing specific experimental data with structural-activity relationships (SAR).
Executive Summary
4-Hydroxy-7-methyl-3-nitrocoumarin (C₁₀H₇NO₅) represents a critical structural modification of the coumarin scaffold, combining the lipophilic bulk of a 7-methyl group with the electronic "warhead" of a 3-nitro moiety .
This guide objectively compares the structural performance of this derivative against its parent compounds (4-Hydroxycoumarin ) and its direct structural analogue (3-Nitro-4-hydroxycoumarin ). The analysis reveals that the introduction of the 3-nitro group creates a stable pseudo-cyclic intramolecular hydrogen bond, significantly altering the crystal packing and pharmacological profile compared to the non-nitrated parent.
Key Structural Differentiators
Feature
4-Hydroxy-7-methyl-3-nitrocoumarin
4-Hydroxy-7-methylcoumarin (Parent)
Impact on Performance
Melting Point
196.6 – 198.8 °C
224 – 225.8 °C
Lowered MP indicates reduced intermolecular H-bonding due to intramolecular locking.
Electronic Motif
3-NO₂ / 4-OH (Chelate)
4-OH / 3-H (Free donor)
3-Nitro group locks the 4-OH proton, increasing lipophilicity and membrane permeability.
Steric Bulk
High (7-Me + 3-NO₂)
Medium (7-Me)
7-Methyl group restricts rotation in protein binding pockets (e.g., VKORC1).
Crystallographic Data Profile
The following data synthesizes the crystal lattice parameters of the core 3-nitro-4-hydroxy motif (derived from the high-resolution structure of the close analogue 3-nitro-4-hydroxycoumarin) and compares it with the parent scaffold.
Table 1: Comparative Crystal Data
Data sources: Naveen et al. (2006) for 3-nitro motif; Indofine Chemical for physical constants.
In the 3-nitro derivative, the crystallographic data reveals a planar conformation stabilized by a strong intramolecular hydrogen bond between the hydroxyl group at C4 and the oxygen of the nitro group at C3.
Distance (O···O): 2.58 – 2.62 Å
Angle (O-H···O): ~145°
Consequence: This interaction "locks" the proton, preventing it from participating in the extensive intermolecular hydrogen bonding network seen in the parent 4-hydroxycoumarin. This explains the lower melting point (196°C vs 224°C) despite the higher molecular weight.
To replicate these structural results, the following self-validating protocol is recommended. This workflow ensures the correct polymorph is isolated for X-ray diffraction.
Step-by-Step Methodology
Precursor Preparation:
Dissolve 4-hydroxy-7-methylcoumarin (1.76 g, 10 mmol) in concentrated H₂SO₄ (10 mL) at 0–5 °C.
Control Point: Maintain temperature below 5 °C to prevent oxidative degradation of the methyl group.
Nitration (The Critical Step):
Add a mixture of HNO₃/H₂SO₄ (1:1 ratio) dropwise over 30 minutes.
Observation: The solution will shift from pale yellow to deep orange/red, indicating the formation of the nitronium ion complex.
Quenching & Crystallization:
Pour the reaction mixture onto crushed ice (50 g). A yellow precipitate forms immediately.
Filter and wash with cold water until pH is neutral.
Recrystallization: Dissolve the crude solid in hot Glacial Acetic Acid . Allow to cool slowly to room temperature over 24 hours.
Why Acetic Acid? It promotes the growth of single crystals suitable for XRD by solubilizing the polar nitro group while allowing slow stacking of the aromatic rings.
Validation Metrics:
Yield: >80%
Melting Point: 196–198 °C (Sharp range indicates purity).[2]
¹H NMR (DMSO-d₆): Look for the disappearance of the C3-H signal (approx. 6.1 ppm) and the downfield shift of the OH proton (>12 ppm) due to H-bonding.
Visualization of Structural Logic
The following diagram illustrates the synthesis workflow and the competing hydrogen bonding modes that define the crystal structure.
Figure 1: Synthesis workflow and structural transition from intermolecular networking (Parent) to intramolecular locking (Nitro-derivative).
Performance Comparison: Biological Implications
The crystallographic data directly informs the biological utility of the compound, particularly in anticoagulant and antimicrobial applications.
Property
3-Nitro Derivative Performance
Mechanism (Based on Structure)
Lipophilicity (LogP)
Increased
The intramolecular H-bond "masks" the polar OH and NO₂ groups, making the molecule more hydrophobic and better able to cross cell membranes.
Binding Affinity
High
The planar coumarin ring (confirmed by XRD) fits into the hydrophobic pocket of enzymes like DNA gyrase. The 7-methyl group provides additional van der Waals contacts.
Acidity (pKa)
Enhanced (Lower pKa)
The electron-withdrawing nitro group at C3 stabilizes the phenoxide anion, making the 4-OH more acidic (pKa ~4-5 vs ~10 for parent), improving solubility at physiological pH.
Comparative Analysis vs. Warfarin
While Warfarin relies on a flexible side chain for binding, 4-Hydroxy-7-methyl-3-nitrocoumarin utilizes a rigid, planar geometry.
Warfarin: Flexible, hemi-ketal formation in solution.
7-Me-3-Nitro: Rigid, pre-organized conformation.
Result: The nitro derivative often shows higher potency in in vitro bacterial screens (due to permeability) but different pharmacokinetics in coagulation pathways due to lack of the side chain.
References
Naveen, S., et al. (2006). "Crystal structure of 3-nitro-4-hydroxycoumarin." X-ray Structure Analysis Online, 22, x103-x104.
Indofine Chemical Company. "Safety Data Sheet: 4-Hydroxy-7-methyl-3-nitrocoumarin." Indofine Chemical Catalog.
Al-Ayed, A. S., et al. (2017). "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 10, S2424-S2440.
Sridhar, M. A., et al. (2006). "Crystal Structure of 3-Nitro-4-hydroxycoumarin." ResearchGate Repository.
A Spectroscopic Investigation: Unraveling the Electronic Influence of Nitration on 4-Hydroxy-7-methylcoumarin
This guide provides an in-depth spectroscopic comparison of 4-Hydroxy-7-methylcoumarin and its nitro derivative, offering experimental insights and data for researchers, scientists, and professionals in drug development....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth spectroscopic comparison of 4-Hydroxy-7-methylcoumarin and its nitro derivative, offering experimental insights and data for researchers, scientists, and professionals in drug development. We will explore how the introduction of a potent electron-withdrawing nitro group fundamentally alters the molecule's interaction with electromagnetic radiation, a key consideration in the design of fluorescent probes, sensors, and pharmaceutical agents.
Introduction: The Coumarin Scaffold and the Impact of Substitution
Coumarins are a prominent class of benzopyrone compounds, widely recognized for their significant biological activities and remarkable photophysical properties. Their inherent fluorescence makes them invaluable scaffolds in the development of fluorescent sensors and biological probes.[1][2] 4-Hydroxy-7-methylcoumarin (HMC), also known as 4-methylumbelliferone, is a classic example, exhibiting strong fluorescence and sensitivity to its environment.[3]
The introduction of substituents onto the coumarin ring can dramatically modulate its electronic structure and, consequently, its spectroscopic behavior.[4] The nitro group (-NO₂) is a particularly powerful electron-withdrawing group. Its incorporation is expected to induce significant intramolecular charge transfer (ICT), leading to profound changes in the molecule's absorption, emission, and vibrational characteristics.[5][6] This guide will systematically dissect these changes using a suite of standard spectroscopic techniques.
Synthesis Overview: From HMC to its Nitro Derivative
The parent compound, 4-Hydroxy-7-methylcoumarin (HMC), is readily synthesized via the Pechmann condensation, a classic acid-catalyzed reaction between a phenol (resorcinol) and a β-ketoester (ethyl acetoacetate).[7][8]
Subsequent nitration of HMC is typically achieved using a mixture of concentrated nitric and sulfuric acids at controlled, low temperatures.[7][9] This electrophilic aromatic substitution reaction primarily yields a mixture of 6-nitro and 8-nitro isomers, which can be separated based on their differential solubility.[9][10] For the purpose of this guide, we will consider the properties of a representative nitro-HMC derivative.
Caption: Workflow for acquiring UV-Visible absorption spectra.
Fluorescence Spectroscopy: The Quenching Effect
Fluorescence is the emission of light from a molecule after it has absorbed light. For 7-hydroxycoumarins, this process is complex and can be influenced by solvent-assisted excited-state intramolecular proton transfer (ESIPT), leading to multiple fluorescent species (e.g., neutral phenol and excited-state anion).
[11][12][13]
Causality of Spectral Shifts: The primary effect of the nitro group is profound fluorescence quenching . [6]Nitro groups are notorious for promoting non-radiative decay pathways, such as intersystem crossing from the singlet excited state to the triplet state, thereby preventing the molecule from returning to the ground state via photon emission. This drastically reduces the fluorescence quantum yield (the ratio of photons emitted to photons absorbed). The emission that does occur is often red-shifted due to the enhanced intramolecular charge transfer character of the excited state.
Solution Preparation: Prepare dilute solutions (1-10 µM) in spectroscopic grade ethanol. It is critical to use dilute solutions to avoid inner filter effects.
Instrument Setup: Use a spectrofluorometer. Set the excitation and emission slit widths (e.g., 5 nm).
Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., 455 nm for HMC) and scan a range of excitation wavelengths to find the excitation maximum (λex).
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission monochromator to record the fluorescence spectrum and find the emission maximum (λem).
Quantum Yield (Comparative Method): Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., Rhodamine B or Quinine Sulfate) under identical conditions (excitation wavelength, slit widths, solvent). [1]Calculate the sample's quantum yield using the comparative method equation.
Caption: The nitro group introduces a quenching pathway (intersystem crossing).
FT-IR Spectroscopy: Vibrational Signatures
FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for confirming the presence of specific functional groups.
Causality of Spectral Shifts: The comparison of FT-IR spectra provides direct evidence of the nitration. The most telling difference is the appearance of strong, characteristic absorption bands for the nitro group. The electron-withdrawing nature of the -NO₂ group also causes a slight increase in the frequency (a blue shift) of the lactone C=O stretch due to a decrease in electron density around the carbonyl group.
[5]
Comparative FT-IR Data (cm⁻¹)
Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
NMR Spectroscopy: Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the structure and electronic environment of atoms. ¹H and ¹³C NMR are particularly useful for observing how the nitro group's electron-withdrawing effects propagate through the molecule's framework.
Causality of Spectral Shifts: The powerful deshielding effect of the nitro group causes protons and carbons near it to resonate at a higher frequency (larger chemical shift, or downfield). This is because the -NO₂ group pulls electron density away from the nearby nuclei, leaving them more exposed to the external magnetic field. Aromatic protons on the nitrated ring will show the most significant downfield shifts.
[5]
Comparative ¹H NMR Data (δ, ppm)
Sample Weighing: Accurately weigh 5-10 mg of the compound.
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry NMR tube.
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved.
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the spectrum according to the instrument's standard procedures.
Caption: Molecular structures for NMR comparison.
Summary and Implications for Researchers
The nitration of 4-Hydroxy-7-methylcoumarin induces a cascade of predictable and significant changes across its spectroscopic profile. These alterations are a direct consequence of the nitro group's potent electron-withdrawing nature.
Spectroscopic Technique
Key Effect of Nitration
Underlying Cause
UV-Visible
Bathochromic (red) shift of λmax
Extended π-conjugation, lowered HOMO-LUMO gap
Fluorescence
Drastic quenching of intensity (low Φ)
Promotion of non-radiative decay pathways
FT-IR
Appearance of strong NO₂ stretching bands
Introduction of the nitro functional group
NMR
Downfield shift of nearby ¹H and ¹³C nuclei
Electron-withdrawing inductive and resonance effects
For researchers and drug developers, these spectroscopic shifts are not merely academic observations; they are functional tools.
Probe Design: The quenching effect can be exploited to design "turn-on" fluorescent probes, where the removal or transformation of the nitro group in response to an analyte restores fluorescence.
Reaction Monitoring: The distinct spectral signatures, particularly in FT-IR and NMR, allow for straightforward monitoring of the nitration reaction's progress and purity of the product.
Structure-Activity Relationship (SAR): Understanding how the nitro group perturbs the electronic landscape provides a rational basis for designing other coumarin derivatives with tailored photophysical or biological properties. The changes in electron density directly impact how the molecule interacts with biological targets like enzymes or receptors.
[16]
By leveraging this comparative spectroscopic data, scientists can make more informed decisions in the synthesis, application, and analysis of coumarin-based compounds.
References
Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
Al-Majedy, Y. K., et al. (n.d.).
SciELO. (2014, March 14).
Rohman, M. A., et al. (2019, November 1). Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. RSC Publishing.
Canadian Science Publishing. (n.d.).
ACS Publications. (2013, June 18). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C.
MDPI. (2025, December 5). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study.
ResearchGate. (n.d.). UV-Visible Absorption Spectra of Coumarins Studied in Acetonitrile.
PMC. (2021, November 16). Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions.
The electronic absorption spectra of some coumarins.
ACS Publications. (2006, December 14). Excited-State Proton Transfer in 7-Hydroxy-4-methylcoumarin along a Hydrogen-Bonded Water Wire. The Journal of Physical Chemistry A.
Regular Article. (2022, June 11).
ResearchGate. (2025, August 7).
NIH. (n.d.). 4-Hydroxy-7-methylcoumarin. PubChem.
MDPI. (2024, March 11). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane.
AAT Bioquest. (n.d.). Absorption [Coumarin].
PMC. (n.d.).
springermedizin.de. (2026, February 13). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin.
ResearchGate. (n.d.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.
Chemical Methodologies. (2022, November 15). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.
SciSpace. (2016, August 12).
PMC. (2023, July 23). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties.
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
ResearchGate. (2025, September 23). (PDF) Spectroscopic properties and stabilities of metal complexes using coumarin derivatives substituted with methyl, chloro, and nitro groups.
International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins.
ResearchGate. (2025, August 7).
AIP Publishing. (n.d.). The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-.
MDPI. (2022, September 12).
MDPI. (2024, June 20). Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors.
PMC. (n.d.).
ResearchGate. (n.d.).
PMC. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
ResearchGate. (n.d.). UV–Vis spectra of nitro-coumarin (N1) and amino-coumarin (A1).
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (2017, January 1).
The Royal Society of Chemistry. (n.d.).
3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride(15776-59-7) 1 h nmr. (n.d.).
ACS Publications. (2018, March 29). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives. The Journal of Organic Chemistry.
ResearchGate. (n.d.). Spectrophotometric Determination of Coumarins Incorporated Into Nanoemulsions Containing Pterocaulon balansae Extract.
ResearchGate. (n.d.). Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins.
SpectraBase. (n.d.). 7-Hydroxy-4-methyl coumarin.
ACS Publications. (2012, October 29). Optical Characterization of PEG-Supported 7-Hydroxy-4-methyl-coumarin in Distilled Water Solution. The Journal of Physical Chemistry A.
PMC. (2012, September 10).
ResearchGate. (n.d.). UV-Vis spectrum of 7-hydroxy-4-methylcoumarin.
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-7-methyl-3-nitrocoumarin for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laborator...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-hydroxy-7-methyl-3-nitrocoumarin, a compound that, due to its nitroaromatic and coumarin functionalities, requires careful handling and deactivation before final disposal. The procedures outlined herein are designed to be implemented by trained laboratory personnel, ensuring both personal safety and environmental compliance.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 4-hydroxy-7-methyl-3-nitrocoumarin is paramount. While a specific, comprehensive toxicological profile for this compound is not extensively documented, its structural motifs—a nitroaromatic system and a coumarin core—provide a strong basis for a precautionary approach.
Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and, in some cases, explosive properties.[1] Nitroaromatics can be harmful if inhaled, ingested, or absorbed through the skin.[1]
Coumarin Derivatives: While many coumarins have valuable pharmacological properties, some can exhibit irritant or sensitizing effects.[2][3]
Toxicity of Potential Byproducts: The proposed degradation pathway involves the reduction of the nitro group to an amine, which would form an aminophenol derivative. Aromatic amines and aminophenols are classes of compounds that include known or suspected carcinogens and mutagens, and they can be toxic.[4][5][6][7][8][9] Therefore, the products of the deactivation procedure must also be handled as hazardous waste.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling 4-hydroxy-7-methyl-3-nitrocoumarin and throughout the disposal process:
Chemical-resistant gloves (nitrile or neoprene)
Safety goggles or a face shield
A properly fitted laboratory coat
Closed-toe shoes
All handling of the solid compound and the deactivation reaction should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
Disposal Philosophy: Chemical Deactivation Prior to Collection
Given the hazardous nature of the nitro group, direct disposal of 4-hydroxy-7-methyl-3-nitrocoumarin as-is to a waste contractor is not the most responsible approach. A safer and more environmentally sound strategy is to first chemically deactivate the compound in the laboratory to a less hazardous form. The primary method for this deactivation is the reduction of the nitro group to an amino group.
The following diagram illustrates the decision-making process for the disposal of 4-hydroxy-7-methyl-3-nitrocoumarin.
Caption: Workflow for the safe disposal of 4-hydroxy-7-methyl-3-nitrocoumarin.
Step-by-Step Chemical Deactivation Protocol
This protocol details the reduction of the nitro group of 4-hydroxy-7-methyl-3-nitrocoumarin to an amino group using tin(II) chloride in an acidic medium. This is a well-established and reliable method for the reduction of aromatic nitro compounds.
Materials:
4-hydroxy-7-methyl-3-nitrocoumarin waste
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Concentrated hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (e.g., 1 M) for neutralization
Ethanol
Deionized water
Round-bottom flask
Stir bar and magnetic stir plate
Heating mantle (if necessary)
pH paper or pH meter
Appropriately labeled hazardous waste container
Procedure:
Preparation: In a chemical fume hood, equip a round-bottom flask of appropriate size with a magnetic stir bar.
Dissolution: Add the 4-hydroxy-7-methyl-3-nitrocoumarin waste to the flask. For every 1 gram of the nitrocoumarin, add approximately 20-30 mL of ethanol and stir to dissolve. Gentle warming may be necessary.
Addition of Tin(II) Chloride: For every 1 gram of the nitrocoumarin, add approximately 4-5 grams of tin(II) chloride dihydrate to the flask.
Acidification: Slowly and carefully add concentrated hydrochloric acid to the mixture. A typical starting point is 10-15 mL of concentrated HCl for every 1 gram of the nitrocoumarin. The reaction is often exothermic, so add the acid in portions and with stirring. If the reaction does not start, gentle heating to 40-50 °C may be required.
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the likely yellow color of the nitrocoumarin. The reaction is typically complete within 1-3 hours.
Neutralization: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate or a 1 M solution of sodium hydroxide to neutralize the excess acid. Be cautious as this will generate gas (CO₂) if using bicarbonate. The goal is to reach a pH of approximately 7. A precipitate of tin salts will form.
Waste Collection: The entire resulting slurry, containing the reduced amino-coumarin derivative, tin salts, and the aqueous solution, should be transferred to a clearly labeled hazardous waste container. The container should be labeled as "Hazardous Waste: 4-amino-7-methyl-3-hydroxycoumarin and tin salts mixture".
Decontamination: All glassware used in this procedure should be rinsed with a small amount of ethanol, and the rinsate added to the hazardous waste container. Subsequently, the glassware should be washed thoroughly with soap and water.
Disposal of Contaminated PPE: All used gloves, weighing paper, and other disposable materials that came into contact with 4-hydroxy-7-methyl-3-nitrocoumarin or the reaction mixture must be collected in a sealed bag and disposed of as solid hazardous waste.
The following diagram illustrates the chemical transformation during the deactivation process.
Caption: Chemical deactivation of 4-hydroxy-7-methyl-3-nitrocoumarin.
Management of Different Waste Streams
The proper segregation and management of all waste generated during this process are crucial.
Waste Stream
Description
Disposal Procedure
Solid 4-Hydroxy-7-methyl-3-nitrocoumarin
Unused or expired pure compound.
Deactivate using the chemical reduction protocol above before collection.
Contaminated Labware
Disposable items such as gloves, weighing paper, pipette tips, etc.
Place in a designated, sealed plastic bag labeled as "Hazardous Waste: 4-Hydroxy-7-methyl-3-nitrocoumarin contaminated debris" and place in the solid hazardous waste container.
Aqueous Waste from Deactivation
The neutralized reaction mixture containing the reduced product and tin salts.
Collect in a clearly labeled hazardous waste container. Do not mix with other waste streams.
Empty Chemical Containers
The original container of 4-hydroxy-7-methyl-3-nitrocoumarin.
Triple rinse with a suitable solvent (e.g., ethanol). The first rinse should be collected as hazardous waste. After triple rinsing and air drying, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.
Emergency Procedures
Spills:
Small Spill (Solid): If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan, avoiding the generation of dust. Place the collected solid in a sealed container for disposal as hazardous waste. Decontaminate the area with soap and water.
Large Spill: In the event of a large spill, evacuate the area and prevent entry. Alert your institution's Environmental Health and Safety (EHS) department immediately.
Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Conclusion
The proper disposal of 4-hydroxy-7-methyl-3-nitrocoumarin requires a proactive approach that prioritizes chemical deactivation to mitigate the hazards associated with its nitroaromatic structure. By following the detailed procedures outlined in this guide, laboratory professionals can ensure the safe and environmentally responsible management of this chemical waste, thereby upholding the principles of laboratory safety and regulatory compliance. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
New Jersey Department of Health. (2007, February). Hazard Summary: Aminophenols (mixed isomers).
ACS Publications. (2023, November 9).
LGC. (n.d.). Aromatic and heterocyclic aromatic amines: colourful. Flavourful. Carcinogenic.
ResearchGate. (2015, January 9). How can I dispose phenol?
University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal.
Yale Environmental Health & Safety. (n.d.).
NOAA. (n.d.). P-AMINOPHENOL. CAMEO Chemicals.
ACS Publications. (2023, November 9).
Sustainability Directory. (2025, November 29).
Breast Cancer Prevention Partners (BCPP). (n.d.).
ACS Chemical Health & Safety. (2015).
University of Wisconsin–Madison Chemistry. (2016, July/August).
Fisher Scientific. (2017, May 30).
University of Georgia. (n.d.). NitroCompounds-Various.docx.
Mick George. (n.d.).
BenchChem. (n.d.).
New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
Stanford Environmental Health & Safety. (2023, July).
BenchChem. (2025). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
Eurogentec. (2021, March 17). Safety Data Sheet (SDS): AMC; 7 - Amino - 4 - methylcoumarin.
Mastering Safety: A Researcher's Guide to Handling 4-Hydroxy-7-methyl-3-nitrocoumarin
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical compounds, ensuring robust safety protocols is not just a regulatory hurdle—it is the bedrock of...
Author: BenchChem Technical Support Team. Date: February 2026
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical compounds, ensuring robust safety protocols is not just a regulatory hurdle—it is the bedrock of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling of 4-Hydroxy-7-methyl-3-nitrocoumarin, moving beyond mere compliance to foster a culture of proactive safety. Our focus is on the "why" behind each recommendation, empowering you with the knowledge to manage risks effectively.
The Hierarchy of Controls: A Proactive Approach to Safety
Before we address the specifics of Personal Protective Equipment (PPE), it is crucial to ground our safety philosophy in the established Hierarchy of Controls.[1][2][3] This framework prioritizes the most effective and reliable control measures, emphasizing that PPE is the final, though essential, line of defense.
Elimination/Substitution: While not always feasible in a research context where the specific molecule is the subject of study, it is always the first question to ask.
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. When handling 4-Hydroxy-7-methyl-3-nitrocoumarin, all work should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][4]
Administrative Controls: These are procedural changes to how work is performed. This includes rigorous training on handling hazardous chemicals, clear labeling of all containers, and restricting access to the area where the compound is being used.
Personal Protective Equipment (PPE): This is the last barrier between the researcher and the chemical hazard. The following sections will detail the appropriate PPE for handling 4-Hydroxy-7-methyl-3-nitrocoumarin.
Essential Personal Protective Equipment (PPE) for Handling 4-Hydroxy-7-methyl-3-nitrocoumarin
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed. The following table summarizes the recommended PPE.
PPE Category
Specification
Rationale
Hand Protection
Nitrile Rubber Gloves (minimum 5-mil thickness)
Nitrile gloves offer good resistance to a variety of chemicals, including aromatic compounds.[5] They provide a durable barrier against skin contact and absorption. Always inspect gloves for tears or punctures before use.
Eye/Face Protection
Safety Goggles with side shields (conforming to ANSI Z87.1 or EN 166)
Protects the eyes from dust particles and accidental splashes.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Body Protection
Flame-Resistant Laboratory Coat
A fully buttoned lab coat protects the skin and personal clothing from contamination. Flame-resistant material is recommended as a general good practice in a chemical laboratory.
Respiratory Protection
NIOSH-approved respirator (if required)
Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used in accordance with a documented respiratory protection program.[4]
Procedural Blueprint for Safe Handling
Adherence to a strict, step-by-step protocol is critical to minimize the risk of exposure.
Pre-Operational Safety Checklist
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and the certification is current.
Assemble all Materials: Have the 4-Hydroxy-7-methyl-3-nitrocoumarin, necessary reagents, and waste containers pre-labeled and within the fume hood before beginning work.
Inspect PPE: Carefully check all PPE for defects, such as cracks in the goggles or tears in the gloves.
Step-by-Step Guide to Donning PPE
Lab Coat: Put on the lab coat and ensure it is fully buttoned.
Eye Protection: Put on safety goggles. If a face shield is required, it should be donned after the goggles.
Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Safe Handling Inside the Fume Hood
Always work with the sash at the lowest practical height.
Handle the solid compound carefully to avoid generating dust.
If making solutions, add the solid to the solvent slowly to prevent splashing.
Keep all containers sealed when not in use.
Step-by-Step Guide to Doffing PPE (to avoid contamination)
Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
Goggles/Face Shield: Remove eye and face protection by handling the earpieces or headband.
Lab Coat: Remove the lab coat by folding it inward to contain any potential contamination on the outer surface.
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Emergency Protocols
In the event of an accidental exposure, immediate and appropriate action is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical's lifecycle management to protect both personnel and the environment.
Operational Disposal Plan
Waste Segregation: All solid waste contaminated with 4-Hydroxy-7-methyl-3-nitrocoumarin (e.g., used gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
Container Management: Waste containers should be kept closed except when adding waste and must be stored in a designated satellite accumulation area within the laboratory, preferably inside a ventilated cabinet or a secondary containment bin.[7]
Final Disposal: The recommended method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[7] This process effectively destroys the toxic organic components. Never dispose of this chemical down the drain or in regular trash.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps and decision points for the safe handling of 4-Hydroxy-7-methyl-3-nitrocoumarin.